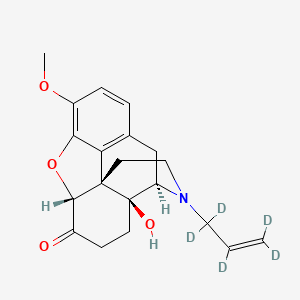
Naloxone-d5 3-Methyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naloxone-d5 3-Methyl Ether is a deuterated derivative of naloxone, a well-known opioid receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of naloxone and its analogs. The deuterium labeling helps in tracing and analyzing the metabolic pathways of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naloxone-d5 3-Methyl Ether involves the deuteration of naloxone at specific positions. The process typically starts with the synthesis of naloxone, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium incorporation.
化学反応の分析
Types of Reactions
Naloxone-d5 3-Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naloxone-d5.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Naloxone-d5.
Reduction: Precursors of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Naloxone-d5 3-Methyl Ether is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of naloxone and its analogs.
Biology: Investigating the biological effects and interactions of naloxone at the molecular level.
Medicine: Researching the pharmacokinetics and pharmacodynamics of naloxone for developing better therapeutic agents.
Industry: Used in the development of analytical methods for quality control and assurance in pharmaceutical production.
作用機序
Naloxone-d5 3-Methyl Ether exerts its effects by competitively binding to the μ-opioid receptors, displacing opioid agonists. This action reverses the effects of opioids, such as respiratory depression and sedation. The deuterium labeling allows for detailed tracing of the compound’s interaction with the receptors and its metabolic fate in the body.
類似化合物との比較
Similar Compounds
Naloxone: The non-deuterated form of Naloxone-d5 3-Methyl Ether.
Naltrexone: Another opioid receptor antagonist with a similar structure.
Nalmefene: A derivative of naltrexone with a longer duration of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound more accurately compared to its non-deuterated counterparts.
特性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1/i1D2,3D,9D2 |
InChIキー |
SSVPTPGFVKXIRF-DNODIEJWSA-N |
異性体SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)[2H] |
正規SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
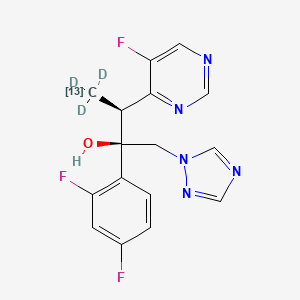

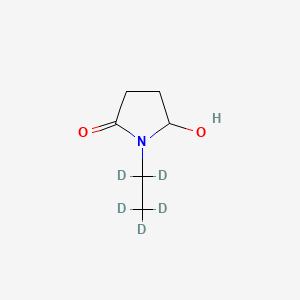
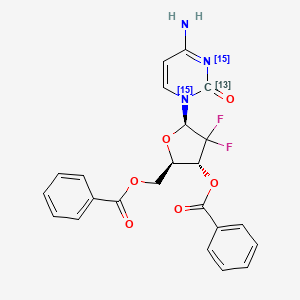
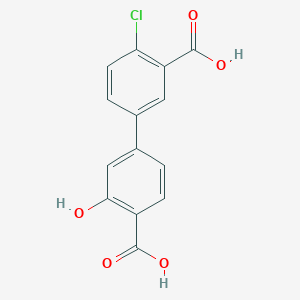
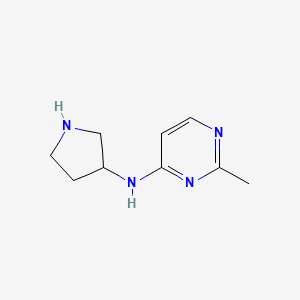
![[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B15294646.png)


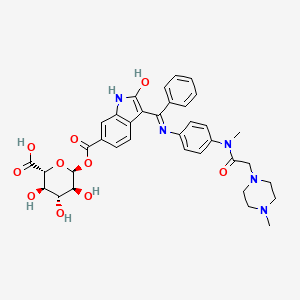
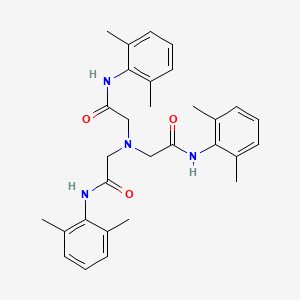
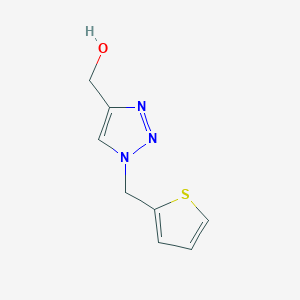
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
